molecular formula C17H15N5OS B3993597 N-[5-methyl-2-(1-methylbenzimidazol-2-yl)pyrazol-3-yl]thiophene-2-carboxamide

N-[5-methyl-2-(1-methylbenzimidazol-2-yl)pyrazol-3-yl]thiophene-2-carboxamide

Cat. No.: B3993597
M. Wt: 337.4 g/mol
InChI Key: LKJAKCJDPMHIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-methyl-2-(1-methylbenzimidazol-2-yl)pyrazol-3-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of benzimidazole, pyrazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methyl-2-(1-methylbenzimidazol-2-yl)pyrazol-3-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzimidazole core, followed by the introduction of the pyrazole and thiophene groups through various coupling reactions. The final step often involves the formation of the carboxamide linkage under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be employed to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[5-methyl-2-(1-methylbenzimidazol-2-yl)pyrazol-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[5-methyl-2-(1-methylbenzimidazol-2-yl)pyrazol-3-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases, including infections and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of N-[5-methyl-2-(1-methylbenzimidazol-2-yl)pyrazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The pyrazole and thiophene groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Pyrazole derivatives: Compounds with a pyrazole ring are known for their anti-inflammatory and analgesic effects.

    Thiophene derivatives: These compounds are often used in materials science for their electronic properties.

Uniqueness

N-[5-methyl-2-(1-methylbenzimidazol-2-yl)pyrazol-3-yl]thiophene-2-carboxamide is unique due to its combination of three different heterocyclic moieties, which may confer a broader range of biological activities and applications. Its structural complexity allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[5-methyl-2-(1-methylbenzimidazol-2-yl)pyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-11-10-15(19-16(23)14-8-5-9-24-14)22(20-11)17-18-12-6-3-4-7-13(12)21(17)2/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJAKCJDPMHIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-methyl-2-(1-methylbenzimidazol-2-yl)pyrazol-3-yl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-methyl-2-(1-methylbenzimidazol-2-yl)pyrazol-3-yl]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[5-methyl-2-(1-methylbenzimidazol-2-yl)pyrazol-3-yl]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[5-methyl-2-(1-methylbenzimidazol-2-yl)pyrazol-3-yl]thiophene-2-carboxamide
Reactant of Route 5
N-[5-methyl-2-(1-methylbenzimidazol-2-yl)pyrazol-3-yl]thiophene-2-carboxamide
Reactant of Route 6
N-[5-methyl-2-(1-methylbenzimidazol-2-yl)pyrazol-3-yl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.